5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine
Description
5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine is a triazoloquinazoline derivative characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring attached to the quinazoline core. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological and photophysical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical moiety in central nervous system (CNS)-targeting agents, such as anticonvulsants . The amine group at position 3 of the triazole ring further modulates bioactivity, as demonstrated in related compounds .
Properties
Molecular Formula |
C16H10F3N5 |
|---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]quinazolin-3-amine |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)10-5-3-4-9(8-10)13-21-12-7-2-1-6-11(12)14-22-23-15(20)24(13)14/h1-8H,(H2,20,23) |
InChI Key |
TUAZHBQHPJCTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C4=CC(=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline Core and Key Intermediates
Starting Materials: Commercially available benzoic acid derivatives such as 4-methylbenzoic acid or 4-chlorobenzoic acid are esterified via Fischer esterification using absolute ethanol and concentrated sulfuric acid as a catalyst to yield ester intermediates.
Hydrazide Formation: The esters are then reacted with hydrazine hydrate under reflux in ethanol to form hydrazide derivatives.
Quinazoline-2,4(1H,3H)-dione Formation: Anthranilic acid is treated with potassium cyanate in aqueous solution with catalytic glacial acetic acid to produce quinazoline-2,4-dione.
Chlorination: The quinazoline-2,4-dione is chlorinated using phosphorus oxychloride (POCl3) and triethylamine to afford 2,4-dichloroquinazoline, a key intermediate for further substitution.
Formation of Triazoloquinazoline Ring
Cyclocondensation: The 2,4-dichloroquinazoline intermediate undergoes cyclocondensation with benzohydrazide derivatives in dioxane to form triazoloquinazoline compounds.
Hydrazine Substitution: Addition of hydrazine hydrate to 2,4-dichloroquinazoline at low temperature (0–5°C) yields 2-chloro-4-hydrazinylquinazoline, which is a precursor for triazole ring formation.
Triazole Ring Closure: Reaction of the hydrazinylquinazoline with trifluoroacetic acid leads to the formation of 3-(trifluoromethyl)-triazolo[4,3-c]quinazolin-5-one, establishing the fused triazoloquinazoline core.
Chlorination of Triazoloquinazoline: Further chlorination of the triazoloquinazolin-5-one with POCl3 at elevated temperature (110°C) produces a chlorinated intermediate suitable for amination.
Introduction of the 3-Amino Group and Aryl Substituent
Amination: The chlorinated triazoloquinazoline intermediate undergoes nucleophilic substitution with amines to introduce the 3-amine functionality, yielding 3-aminotriazoloquinazoline derivatives.
Suzuki–Miyaura Cross-Coupling: The 5-(4-bromophenyl)-triazolo[4,3-c]quinazoline derivatives are subjected to palladium-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids or boronic acid pinacol esters to install the 3-(trifluoromethyl)phenyl substituent at the 5-position.
Reaction Conditions: Typical Suzuki coupling conditions involve Pd catalysts, base, and solvents such as acetonitrile or dioxane, with yields ranging from moderate to good (25–65%).
Summary Table of Key Synthetic Steps
Research Findings and Notes on Preparation
The Suzuki–Miyaura cross-coupling is a pivotal step for introducing the trifluoromethylphenyl group, with yields influenced by the nature of the arylboronic acid and reaction conditions.
The triazoloquinazoline core formation via cyclocondensation and ring closure is efficient and allows for structural diversity by varying hydrazide and acid derivatives.
The presence of the trifluoromethyl group enhances the photophysical properties of the compound, as indicated by high fluorescence quantum yields in related derivatives, suggesting the importance of this substituent in the final compound.
The synthetic route is adaptable for preparing various substituted triazoloquinazolines by modifying the aryl groups and amine substituents, enabling exploration of structure-activity relationships.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazoline core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
The primary area of interest for 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine is its anticancer properties . Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Assays
In vitro studies using the MTT assay have demonstrated the following cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| SW-480 (Colorectal Cancer) | 10 |
These results indicate that the compound may serve as a promising candidate for cancer therapy.
Industrial Production Methods
For large-scale production, optimized synthetic routes are employed focusing on cost-effectiveness and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles can enhance production efficiency.
Case Studies
Several studies have documented the efficacy of 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine in various applications:
- Anticancer Studies : A study published in Frontiers in Chemistry highlighted its effectiveness against multiple cancer cell lines and detailed its mechanism involving kinase inhibition .
- Antimicrobial Activity : Research has indicated potential antimicrobial properties against pathogens like Mycobacterium tuberculosis, further expanding its therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Activity
Triazoloquinazoline derivatives are prominent in anticonvulsant research. Key comparisons include:
Table 1: Anticonvulsant Activity of Triazoloquinazoline and Analogous Derivatives
- Key Findings: The bromophenyl derivative (ED₅₀ = 27.4 mg/kg) shows moderate activity, while the trifluoromethylphenoxy-substituted thienotriazolopyrimidine 5o (ED₅₀ = 11.5 mg/kg) exceeds carbamazepine’s efficacy in the MES test . The trifluoromethyl group’s electron-withdrawing nature enhances binding to voltage-gated sodium channels, a common anticonvulsant mechanism . The absence of neurotoxicity (TD₅₀) data for 5o limits direct therapeutic index comparisons, but its lower ED₅₀ suggests superior potency .
Substituent Effects on Bioactivity
Role of the Trifluoromethyl Group
- Meta vs. Para Substitution: In photophysical studies, para-substituted trifluoromethylphenyl derivatives (e.g., 5-(4′-diphenylaminobiphenyl)-3-(4-CF₃-phenyl)-triazoloquinazoline) exhibit strong fluorescence, whereas meta-substituted analogs may prioritize steric compatibility with biological targets over luminescence .
Amine Group at Position 3
Structural Analogues in Other Therapeutic Areas
Table 2: Non-Anticonvulsant Triazoloquinazoline Derivatives
Biological Activity
5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C16H13F3N4
- Molecular Weight : 334.30 g/mol
- CAS Number : 1448068-00-5
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer potential. Studies have indicated that it can inhibit various cancer cell lines, demonstrating cytotoxic effects that are promising for therapeutic applications.
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific kinases involved in cell proliferation and survival. This includes targeting Polo-like kinase 1 (Plk1), which is crucial for mitotic regulation.
- Cytotoxicity Assays : In vitro studies utilizing the MTT assay have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- SW-480 (colorectal cancer)
Table 1: IC50 Values of 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 4.5 |
| SW-480 | 6.0 |
Structure-Activity Relationship (SAR)
Research into the SAR of triazoloquinazolinones has shown that modifications at the phenyl ring can significantly influence the biological activity of the compounds. Substituents such as trifluoromethyl groups enhance lipophilicity and potentially improve cellular uptake.
Key Findings
- Substituent Effects : The presence of a trifluoromethyl group at the para position of the phenyl ring has been associated with increased potency against certain cancer types.
- Optimization Studies : Further optimization through the introduction of additional functional groups has been explored to enhance selectivity and reduce off-target effects.
Case Studies
- Study on Plk1 Inhibition : A recent study highlighted that derivatives of triazoloquinazolinones showed a strong affinity for Plk1, with some compounds exhibiting IC50 values as low as 4 µM. This suggests a potential pathway for developing targeted cancer therapies based on this scaffold.
- Combination Therapy Potential : Research indicates that when combined with other chemotherapeutic agents, compounds similar to 5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine can enhance overall efficacy and reduce resistance in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine?
- Methodology :
- Cyclization reactions : Use trifluoroacetic acid (TFA) as a CF₃ source in one-pot syntheses. For example, demonstrates that TFA-mediated cyclization of quinazolinones with aryl amines yields trifluoromethylated heterocycles (46–88% yields).
- Chlorination and substitution : As in , POCl₃-mediated chlorination of quinazolinones followed by nucleophilic substitution with amines (e.g., 3-chloro-4-fluorophenylamine) generates substituted triazoloquinazolines.
- Optimization : Key steps include chromatographic purification (silica gel, ethyl acetate/hexane) and monitoring reaction progress via TLC or HPLC .
Q. How is structural characterization of this compound performed?
- Analytical techniques :
- X-ray crystallography : Resolve tautomeric forms and confirm regiochemistry (e.g., highlights annular tautomerism in triazole derivatives).
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR).
- IR : Identify NH stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
- Mass spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]⁺) .
Advanced Research Questions
Q. How can tautomeric forms of the triazole ring be analyzed experimentally and computationally?
- Experimental :
- Crystallography : reveals co-crystallization of 3-phenyl- and 5-phenyl-1,2,4-triazole tautomers due to π-electron delocalization differences.
- pH-dependent NMR : Monitor tautomeric equilibrium shifts in DMSO-d₆/D₂O.
- Computational :
- DFT calculations : Compare energy barriers for tautomer interconversion. Substituent effects (e.g., electron-withdrawing CF₃ groups) stabilize specific tautomers .
Q. What pharmacological evaluation strategies are used to assess biological activity?
- In vivo models :
- Maximal electroshock seizure (MES) test : reports ED₅₀ values (e.g., 27.4 mg/kg for anticonvulsant activity in mice).
- Pentylenetetrazole (PTZ)-induced seizures : Evaluate GABAergic mechanisms.
- In vitro assays :
- Enzyme inhibition : Use DPP-IV ( ) or 14-α-demethylase ( ) targets.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Q. How to resolve contradictions in biological activity data across studies?
- Consider variables :
- Assay conditions : Differences in solvent (DMSO vs. saline), dose (100 mg/kg vs. 300 mg/kg), or animal models (mice vs. rats) may explain discrepancies.
- Structural analogs : Compare substituent effects (e.g., replacing CF₃ with Cl alters lipophilicity and target binding).
Q. What computational tools predict binding interactions with biological targets?
- Molecular docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
